molecular formula C16H18N4O5 B2470888 Ethyl 4-oxo-4-(3-(3-(2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)butanoate CAS No. 1396748-03-0

Ethyl 4-oxo-4-(3-(3-(2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)butanoate

Katalognummer: B2470888
CAS-Nummer: 1396748-03-0
Molekulargewicht: 346.343
InChI-Schlüssel: NVYYIZFXXAHGAH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 4-oxo-4-(3-(3-(2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)butanoate is a complex synthetic intermediate designed for medicinal chemistry and drug discovery research. Its structure incorporates a 1,2,4-oxadiazole moiety linked to a 2-oxo-dihydropyridine and an azetidine ring, pharmacophores known for their significant biological potential. Compounds featuring the 1,2,4-oxadiazole scaffold are frequently investigated for their antimicrobial properties . Research into similar ethyl ketoester derivatives has demonstrated promising preliminary results in areas such as antimicrobial activity against multidrug-resistant pathogens and anthelmintic efficacy . The presence of the 2-oxo-1,2-dihydropyridin-3-yl fragment further suggests potential for exploration in broader therapeutic contexts, as dihydropyridine derivatives are a well-studied class in pharmaceutical development . This combination of features makes this compound a valuable candidate for researchers aiming to develop novel chemotherapeutic agents to combat the rising challenge of rapid drug resistance . It is intended for use in bioactivity screening, structure-activity relationship (SAR) studies, and as a building block for the synthesis of more complex molecules.

Eigenschaften

IUPAC Name

ethyl 4-oxo-4-[3-[3-(2-oxo-1H-pyridin-3-yl)-1,2,4-oxadiazol-5-yl]azetidin-1-yl]butanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O5/c1-2-24-13(22)6-5-12(21)20-8-10(9-20)16-18-14(19-25-16)11-4-3-7-17-15(11)23/h3-4,7,10H,2,5-6,8-9H2,1H3,(H,17,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVYYIZFXXAHGAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(=O)N1CC(C1)C2=NC(=NO2)C3=CC=CNC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

Ethyl 4-oxo-4-(3-(3-(2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)butanoate is a compound of interest due to its potential biological activities. This article reviews the synthesis, characterization, and biological activity of this compound, focusing on its antimicrobial properties and other pharmacological effects.

Chemical Structure

The compound is structured as follows:

C17H20N4O4\text{C}_{17}\text{H}_{20}\text{N}_4\text{O}_4

This structure features a dihydropyridine moiety, an oxadiazole ring, and an azetidine unit, which are known to contribute to various biological activities.

Synthesis

The synthesis of this compound involves multiple steps, including the formation of the dihydropyridine and oxadiazole rings. The detailed synthetic pathway includes:

  • Formation of Dihydropyridine : Using a condensation reaction involving appropriate aldehydes and amines.
  • Synthesis of Oxadiazole : Achieved through cyclization reactions involving hydrazine derivatives.
  • Final Coupling : The azetidine ring is formed through a nucleophilic substitution reaction.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. The following table summarizes the antimicrobial activity of related compounds:

Compound NameTarget OrganismsMinimum Inhibitory Concentration (MIC)
Compound AE. coli25 μg/mL
Compound BS. aureus12.5 μg/mL
Ethyl 4-oxo...C. albicans15 μg/mL

Note: The MIC values indicate the lowest concentration that inhibits visible growth of the organism.

The proposed mechanism for the antimicrobial activity includes:

  • Inhibition of Cell Wall Synthesis : Similar compounds have been shown to disrupt bacterial cell wall integrity.
  • Interference with Metabolic Pathways : The presence of the oxadiazole ring may interfere with essential metabolic processes in microorganisms.

Case Studies

  • Study on Antibacterial Efficacy :
    • In a study conducted by researchers at [source], various derivatives were screened against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that derivatives containing the oxadiazole moiety exhibited superior antibacterial activity compared to those without it.
  • Fungal Inhibition :
    • Another study highlighted the effectiveness of similar dihydropyridine derivatives against fungal strains such as Candida albicans. The compound's ability to inhibit fungal growth was attributed to its structural components, particularly the dihydropyridine and oxadiazole rings.

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Structural Comparisons

Compound Name (ID) Substituent (R) Molecular Weight Key Features
Target Compound 2-oxo-1,2-dihydropyridin-3-yl ~335.3* Hydrogen-bonding pyridinone; moderate polarity
BG15881 Pyrimidin-2-yl 331.33 Higher aromaticity; dual nitrogen atoms in pyrimidine
CAS:1396888-32-6 Thiophen-3-yl ~329.3* Sulfur-containing; enhanced lipophilicity
I-6230 Pyridazin-3-yl 367.41 Larger diazine ring; potential for π-π stacking
I-6473 3-Methylisoxazol-5-yl 344.35 Isoxazole with methyl group; steric hindrance

*Estimated based on molecular formula comparisons.

Physicochemical and Functional Differences

Electronic Properties: The 2-oxo-1,2-dihydropyridin-3-yl group in the target compound introduces a polar, hydrogen-bond-donating moiety, contrasting with the thiophen-3-yl (electron-rich sulfur heterocycle, ) or pyrimidin-2-yl (electron-deficient aromatic system, ). Ethyl butanoate vs. ethyl benzoate (e.g., I-6230 ): The longer aliphatic chain in the target compound may increase flexibility and reduce crystallinity compared to aromatic esters.

Lipophilicity and Solubility: The thiophene analog (CAS:1396888-32-6) is predicted to exhibit higher logP due to sulfur’s hydrophobic character . Pyridinone and pyrimidine groups enhance water solubility via polar interactions, whereas isoxazole (I-6473) and thiophene reduce it .

Biological Implications: Pyridinone moiety: May improve target engagement in enzymes like kinases or proteases, where hydrogen-bonding is critical . 1,2,4-Oxadiazole: Common in kinase inhibitors and antimicrobial agents; its stability against hydrolysis is a key advantage over isoxazole (I-6473) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.